2,4-Dimethoxy-4'-hydroxybenzophenone
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone can be achieved through a Friedel–Crafts reaction involving 4-hydroxybenzoic acid and 1,3-dimethoxybenzene. The reaction takes place in nitrobenzene with the presence of ZnCl2 and POCl3 as catalysts . Other related synthetic methods include the synthesis of 2-hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone and dimethyl sulfate in the presence of N-octyldiethanolamine borate . Additionally, various derivatives of hydroxybenzophenones can be synthesized through different reactions, such as oxidative aminocarbonylation-cyclization , [4 + 2] or [3 + 3] annulation , and intramolecular cyclization of hydroxyphenols .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxy-4'-hydroxybenzophenone consists of a benzophenone core with two methoxy groups at the 2 and 4 positions and a hydroxy group at the 4' position. The configuration of the compound and its derivatives can be determined through techniques such as X-ray diffraction analysis, which has been used to establish the configuration around the double bond of major stereoisomers in related compounds .
Chemical Reactions Analysis
2,4-Dimethoxy-4'-hydroxybenzophenone can undergo various chemical reactions. For instance, 2-hydroxy-4-methoxy- and 2-hydroxy-4,4'-dimethoxybenzophenones can be oxidized to dimeric compounds or substituted xanthones when reacted with lead tetraacetate or manganic acetate . The reaction conditions and the nature of the substituents can influence the type of products formed, as seen in the synthesis of diversely substituted benzophenones .
Physical and Chemical Properties Analysis
Scientific Research Applications
Oxidation and Dimerization
- 2-Hydroxy-4,4'-dimethoxybenzophenones, closely related to 2,4-Dimethoxy-4'-hydroxybenzophenone, have been studied for their ability to undergo oxidation and dimerization when exposed to lead tetraacetate and manganic acetate. This process leads to the formation of dimeric compounds and substituted xanthones, as confirmed by NMR and mass spectra analyses (Kurosawa, Sasaki, & Ikeda, 1973).
Photosensitized Oxidation
- In a study investigating the photosensitized oxidation of related compounds, it was observed that dimeric products can be formed under the influence of light. This indicates potential environmental implications, as these reactions can occur in natural water sources (Plimmer & Klingebiel, 1971).
Applications in Peptide Synthesis
- 2,4-Dimethoxy-4'-hydroxybenzophenone serves as an intermediate linker in solid-phase peptide synthesis, especially with the Fmoc strategy. Its physical properties and preparative methods, involving the Friedel–Crafts reaction, highlight its utility in synthetic chemistry applications (Torre & Albericio, 2004).
Biotransformation Studies
- The compound has been involved in biotransformation studies using plant cell cultures. It undergoes glucosylation in cell suspension cultures of various plants, demonstrating its metabolic pathways in biological systems (Baumert et al., 1987).
Environmental Analysis
- In environmental studies, methods have been developed for determining hydroxylated benzophenone UV absorbers in water samples. This includes techniques involving solid-phase extraction and liquid chromatography-tandem mass spectrometry, highlighting the compound's relevance in environmental monitoring (Negreira et al., 2009).
Crystallography and Structural Analysis
- Crystallographic studies of compounds structurally related to 2,4-Dimethoxy-4'-hydroxybenzophenone provide insights into their molecular geometry and intermolecular interactions. This research aids in understanding the physical properties and potential applications of such compounds in materials science (Hijikata et al., 2010).
Synthesis and Chemical Reactions
- Studies on the synthesis of hydroxybenzophenones, closely related to 2,4-Dimethoxy-4'-hydroxybenzophenone, provide insights into their chemical behavior and potential applications in various industries. This includes novel catalytic methods and understanding of reaction parameters (Yadav & George, 2008).
Safety And Hazards
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHRETCJMLQPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047886 | |
Record name | 4′-Hydroxy-2,4-dimethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-4'-hydroxybenzophenone | |
CAS RN |
41351-30-8 | |
Record name | 4′-Hydroxy-2,4-dimethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxy-4'-hydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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